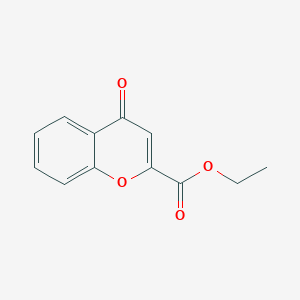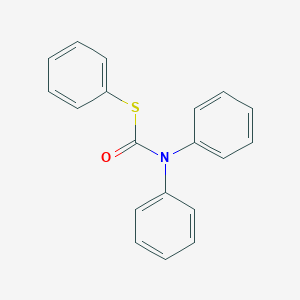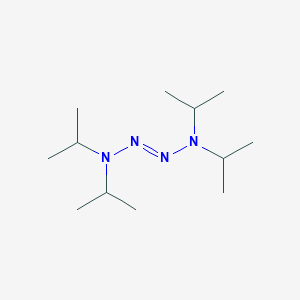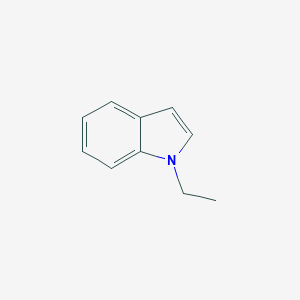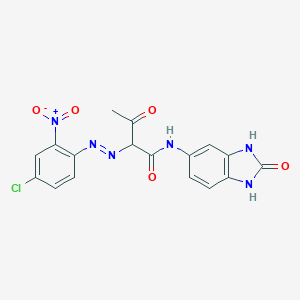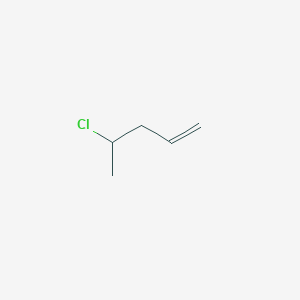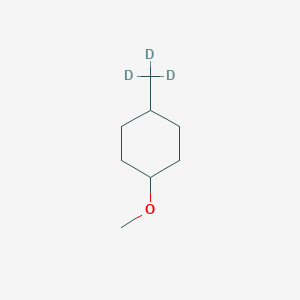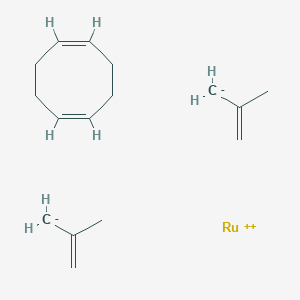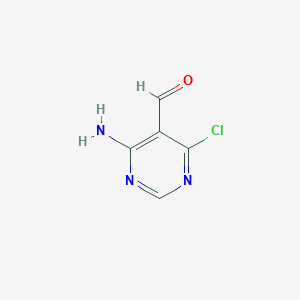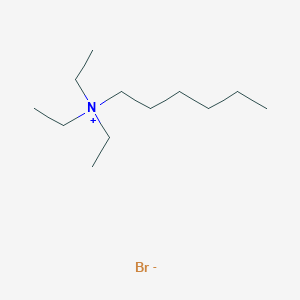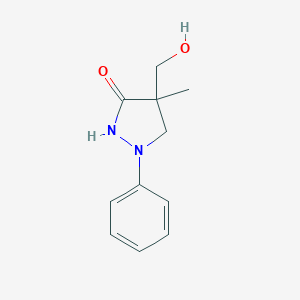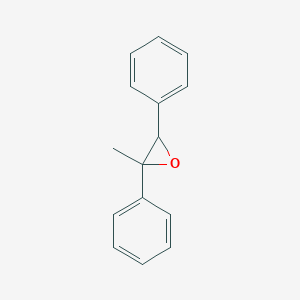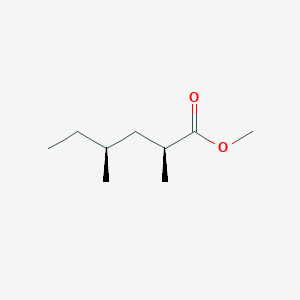
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester, also known as DMHM, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its diverse applications. DMHM is a colorless liquid that has a boiling point of 167-169°C and a molecular weight of 186.29 g/mol.
Mecanismo De Acción
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester acts as a chiral auxiliary in organic synthesis, which enables the formation of chiral compounds with high enantioselectivity. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can form diastereomeric complexes with various reagents, which can be easily separated and purified. The chiral auxiliary is then removed, and the resulting product is a chiral compound with high enantiomeric purity.
Efectos Bioquímicos Y Fisiológicos
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has no known biochemical or physiological effects on humans or animals. However, it is important to handle (2S,4S)-2,4-Dimethylhexanoic acid methyl ester with care as it is a flammable liquid and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has several advantages in organic synthesis, including high enantioselectivity, ease of separation, and compatibility with a wide range of reagents. However, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester has some limitations, including the requirement for an additional step to remove the chiral auxiliary, which can increase the overall synthesis time and cost.
Direcciones Futuras
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has the potential for further development in the field of organic synthesis. One possible direction is to explore the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral amino acids, which are important building blocks for the preparation of peptides and proteins. Another direction is to investigate the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis. Furthermore, the development of new synthetic methods for (2S,4S)-2,4-Dimethylhexanoic acid methyl ester could lead to the discovery of new chiral compounds with unique biological activities.
Aplicaciones Científicas De Investigación
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has been extensively used in organic synthesis as a chiral building block for the preparation of various biologically active compounds. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can be used as a starting material for the synthesis of β-lactams, which exhibit antibacterial, antifungal, and antiviral activities. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can also be used for the synthesis of chiral oxazolidinones, which are potent antibacterial agents. Moreover, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester is an important intermediate for the synthesis of chiral alcohols, amines, and acids, which are widely used in the pharmaceutical industry.
Propiedades
Número CAS |
14251-45-7 |
|---|---|
Nombre del producto |
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
methyl (2S,4S)-2,4-dimethylhexanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7(2)6-8(3)9(10)11-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
HPQMADMQZLWGED-YUMQZZPRSA-N |
SMILES isomérico |
CC[C@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCC(C)CC(C)C(=O)OC |
SMILES canónico |
CCC(C)CC(C)C(=O)OC |
Sinónimos |
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

